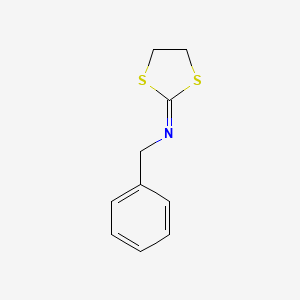
Benzenemethanamine, N-1,3-dithiolan-2-ylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-1,3-dithiolan-2-ylidene-: is an organic compound with the molecular formula C10H11NS2 It is characterized by the presence of a benzenemethanamine group attached to a 1,3-dithiolan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- typically involves the reaction of benzenemethanamine with a dithiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dithiolan-2-ylidene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-1,3-dithiolan-2-ylidene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan-2-ylidene ring to a dithiolane ring.
Substitution: The benzenemethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- can yield sulfoxides or sulfones, while reduction can produce dithiolane derivatives .
Scientific Research Applications
Benzenemethanamine, N-1,3-dithiolan-2-ylidene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Benzenemethanamine, N-1,3-dithiolan-2-ylidene- can be compared with other similar compounds, such as:
1,3-Dithiolanes: These compounds have similar dithiolane rings but differ in their substituents.
1,3-Dithianes: These compounds have a six-membered ring with two sulfur atoms, compared to the five-membered ring in dithiolanes.
The uniqueness of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2080-48-0 |
|---|---|
Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
N-benzyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C10H11NS2/c1-2-4-9(5-3-1)8-11-10-12-6-7-13-10/h1-5H,6-8H2 |
InChI Key |
DLPFXIPMOJBCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NCC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


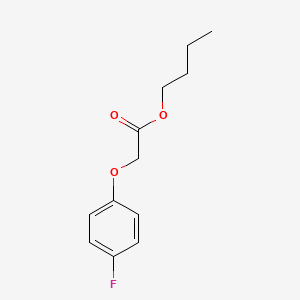
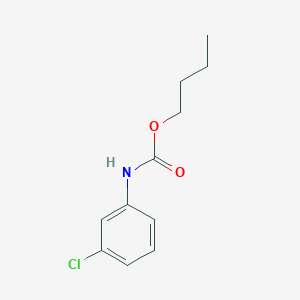
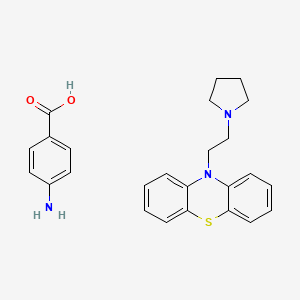
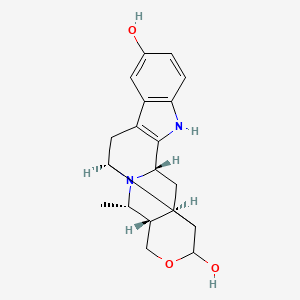
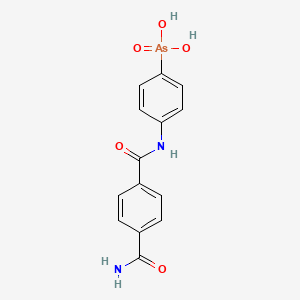
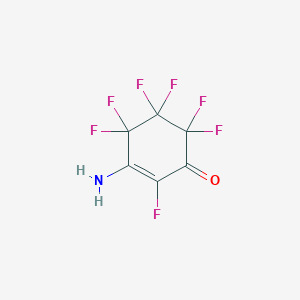
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)

![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)

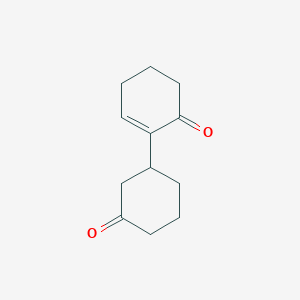
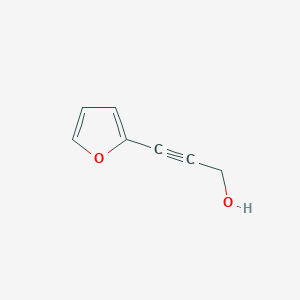
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
